molecular formula C7H15ClN2O2 B2760785 3-[3-(Methylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride CAS No. 2375258-70-9

3-[3-(Methylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride

Cat. No.: B2760785
CAS No.: 2375258-70-9
M. Wt: 194.66
InChI Key: LUQYHRZKDJDKMU-UHFFFAOYSA-N
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Description

3-[3-(Methylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride, also known as MAP-OH, is a synthetic compound that has been widely used in scientific research. It belongs to the class of oxazolidinones and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Novel Antibacterial Agents

Oxazolidinones, such as U-100592 and U-100766, are studied for their unique mechanism of action as antimicrobial agents, inhibiting bacterial protein synthesis. These compounds show potent in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium, among others. Their activity is notable even in the presence of pooled human serum, indicating their potential utility in treating infections without being affected by human serum components (Zurenko et al., 1996).

Mechanism of Monoamine Oxidase Inhibition

The mechanism by which certain oxazolidinones, such as 3-[4-[(3-Chlorophenyl)methoxy]phenyl]-5-[(methylamino)methyl]-2-oxazolidinone (MD 780236), inactivate monoamine oxidase (MAO) has been explored. Proposed mechanisms involve one-electron transfer to generate amine radical cations, leading to oxazolidinone ring decomposition and irreversible enzyme inactivation. This insight is pivotal for understanding the chemical behavior and potential therapeutic applications of these compounds (Gates & Silverman, 1989).

Structural and Interaction Studies

Oxazolidin-2-ones are utilized as protective groups for 1,2-amino alcohols and in chiral derivatives as chiral auxiliaries. Studies on oxazolidinecarbohydrazides have revealed insights into weak C-H···O, C-H···π hydrogen bonds, and π-π stacking interactions, which are crucial for understanding molecular structures and interactions in chemical and pharmaceutical research (Nogueira et al., 2015).

Catalysis and CO2 Utilization

Research into the catalytic use of AgNO3/ionic liquid systems for the synthesis of oxazolidinones and α-hydroxyl ketones from propargyl alcohols, 2-aminoethanols, and CO2 highlights the potential of oxazolidinones in green chemistry. This catalytic system enables efficient CO2 utilization under atmospheric pressure, presenting a sustainable approach to synthesizing valuable chemicals (Du et al., 2021).

Properties

IUPAC Name

3-[3-(methylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-8-3-2-4-9-5-6-11-7(9)10;/h8H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQYHRZKDJDKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1CCOC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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